molecular formula C20H19FN4O4S3 B2947690 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 392317-48-5

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2947690
CAS No.: 392317-48-5
M. Wt: 494.57
InChI Key: RDWFFVSFSHFGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 3-fluorobenzylthio substituent at the 5-position of the thiadiazole ring and a 4-morpholinosulfonyl benzamide group at the 2-position. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Its structural complexity arises from the integration of electron-withdrawing (fluorine, sulfonyl) and electron-donating (morpholine) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S3/c21-16-3-1-2-14(12-16)13-30-20-24-23-19(31-20)22-18(26)15-4-6-17(7-5-15)32(27,28)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWFFVSFSHFGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound categorized within the thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to the structural features of the 1,3,4-thiadiazole ring and its substituents. The following sections explore its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

  • Chemical Formula: C14H16FN3O2S2
  • Key Functional Groups:
    • Thiadiazole ring
    • Morpholino sulfonyl group
    • Fluorobenzyl thio moiety

This unique arrangement allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:

  • Antimicrobial Activity: Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Anticancer Potential: The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular processes .
  • Anti-inflammatory Effects: The presence of the morpholino sulfonyl group enhances anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Properties: Some studies suggest that derivatives of thiadiazoles may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation and survival, such as kinases involved in cancer pathways.
  • Interaction with DNA: Thiadiazole derivatives can intercalate into DNA structures or inhibit DNA synthesis, leading to cell cycle arrest .
  • Modulation of Signaling Pathways: By affecting various signaling cascades (e.g., MAPK/ERK pathway), the compound can alter cellular responses to stress and growth factors .

Research Findings and Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsKey Findings
AntimicrobialVarious thiadiazolesInhibition of bacterial growth (IC50 values < 10 µM)
AnticancerBenzimidazole derivativesInduced apoptosis in A549 lung cancer cells
Anti-inflammatoryMorpholino derivativesReduced TNF-alpha levels in vitro
NeuroprotectiveThiadiazole analogsProtection against oxidative stress in neuronal models

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. For example:

  • Hydrazine-carbothioamide cyclization : Reaction of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., H₂SO₄ or POCl₃) .

  • Oxidative cyclization : Use of iodine or bromine to facilitate ring closure in precursors containing sulfur and nitrogen .

Example Reaction:

Thiosemicarbazide+Carbonyl compoundH+1,3,4 Thiadiazole+H2O\text{Thiosemicarbazide}+\text{Carbonyl compound}\xrightarrow{\text{H}^+}1,3,4\text{ Thiadiazole}+\text{H}_2\text{O}

Conditions: Reflux in ethanol or acetic acid .

Sulfonamide Coupling

The morpholinosulfonyl group is introduced via sulfonylation:

  • Step 1 : Sulfonation of 4-aminobenzoic acid using chlorosulfonic acid to form 4-sulfobenzoic acid chloride.

  • Step 2 : Reaction with morpholine to yield 4-(morpholinosulfonyl)benzoic acid .

Example Reaction:

4 SO2Cl C6H4COOH+Morpholine4 Morpholinosulfonyl benzoic acid+HCl\text{4 SO}_2\text{Cl C}_6\text{H}_4\text{COOH}+\text{Morpholine}\rightarrow \text{4 Morpholinosulfonyl benzoic acid}+\text{HCl}

Conditions: Dichloromethane, 0–5°C .

Amide Bond Formation

The final benzamide is assembled via coupling:

  • Activation of 4-(morpholinosulfonyl)benzoic acid using coupling agents (e.g., HATU, EDC) followed by reaction with the thiadiazole-2-amine intermediate .

Example Reaction:

4 Morpholinosulfonyl benzoic acid+Thiadiazole NH2HATU DIPEATarget compound\text{4 Morpholinosulfonyl benzoic acid}+\text{Thiadiazole NH}_2\xrightarrow{\text{HATU DIPEA}}\text{Target compound}

Conditions: DMF, room temperature .

Functional Group Reactivity

Functional Group Reactivity Key Reactions
1,3,4-Thiadiazole Electrophilic substitution at C-5; nucleophilic displacement at S/Ν atomsHalogenation, alkylation, cross-coupling
Thioether (-S-CH₂-) Oxidation to sulfoxide/sulfone; nucleophilic substitutionH₂O₂/oxidation, alkyl halide reactions
Sulfonamide Acid/base stability; hydrogen bondingHydrolysis under strong acids/bases
Benzamide Hydrolysis to carboxylic acid; electrophilic aromatic substitutionAcid/alkali conditions, nitration

Side Reactions and Mitigation

  • Thioether Oxidation : The (3-fluorobenzyl)thio group may oxidize to sulfone under strong oxidative conditions (e.g., H₂O₂, KMnO₄). Mitigated by using inert atmospheres .

  • Amide Hydrolysis : Acidic/basic conditions can hydrolyze the benzamide to carboxylic acid. Controlled pH during synthesis prevents this .

  • Incomplete Cyclization : Residual intermediates are removed via column chromatography (e.g., ethyl acetate/hexane gradients) .

Reaction Optimization Data

Step Optimal Conditions Yield Reference
Thiadiazole formationPOCl₃, 110°C, 4h65–75%
Thioether couplingK₂CO₃, DMF, 70°C, 12h80–85%
Sulfonamide synthesisMorpholine, CH₂Cl₂, 0°C, 2h90%
Amide couplingHATU, DIPEA, DMF, rt, 24h70–78%

Research Findings

  • Cross-Coupling Potential : The thiadiazole core supports Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .

  • Biological Relevance : Analogous compounds exhibit kinase inhibition (Plk1) and anticancer activity, suggesting therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include:

Compound Name Key Structural Features Biological Activity (IC₅₀ or EC₅₀) Reference
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide 2-fluorobenzylthio substituent; identical sulfonylbenzamide moiety Anticancer (specific data pending)
5-bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Bromo and chloro substituents on benzamide; 3-fluorobenzylthio group Not reported
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 4-chlorobenzylthio substituent; dimethylsulfamoyl instead of morpholinosulfonyl Antiproliferative activity
(E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide Chalcone-thiadiazole hybrid; phenolic substituents IC₅₀: 9.12–12.72 μM (HeLa cells)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Ethylthio group; phenoxyacetamide side chain Cytotoxicity (MRC-5 IC₅₀: 18.56 μM)

Structure-Activity Relationship (SAR)

  • Thiadiazole Core : Essential for bioactivity; replacing it with oxadiazole () or triazole () reduces potency .
  • Sulfur Linkers: Thioether (e.g., benzylthio) groups enhance membrane permeability compared to oxy or amino linkers .
  • Substituent Effects: Fluorine at the 3-position (target compound) vs. 2-position () may optimize steric interactions with hydrophobic enzyme pockets. Morpholinosulfonyl groups improve solubility and metabolic stability over phenylsulfonyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.